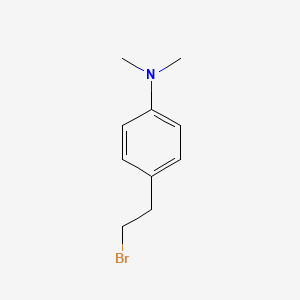

p-(N,N-dimethylamino) Phenethyl Bromide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

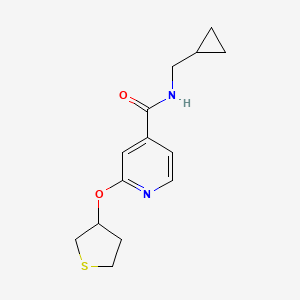

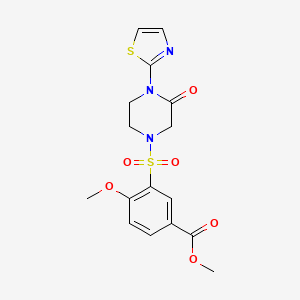

P-(N,N-dimethylamino) Phenethyl Bromide is a chemical compound that is a derivative of aniline . It is a tertiary amine, featuring a dimethylamino group attached to a phenyl group .

Synthesis Analysis

The synthesis of this compound involves a three-component reaction of 3,5-diacetyl-2,6-dimethylpyridine, p-N-dimethylaminobenzaldehyde, and phenylhydrazine in the presence of KOH in ethanol . This reaction yields a condensation product of two p-N-dimethylaminobenzaldehyde and phenylhydrazine molecules, namely bis (biarylhydrazone) .Molecular Structure Analysis

The molecular structure of this compound has been determined by single crystal X-ray diffraction study . The structure was further confirmed by 1H and 13C NMR spectroscopy .Chemical Reactions Analysis

This compound undergoes various chemical reactions. For instance, it reacts with the electron-rich 2-position of the indole but may also react at the C-3 or N-1 positions . It also reacts with hydrazine to form p-Dimethylaminobenzalazine azo-dye .Wissenschaftliche Forschungsanwendungen

Catalytic Applications

- p-(N,N-dimethylamino) Phenethyl Bromide is used in palladium-catalyzed reductive coupling reactions. It facilitates the coupling of aryl bromides to produce biaryls efficiently, even in the presence of groups like carbonyl and nitro that are easily reducible (Kuroboshi, Waki, & Tanaka, 2003).

Structural and Chemical Analysis

- The compound is analyzed for its crystal structure, revealing significant insights into the spatial arrangement and interactions of its molecular components. This kind of analysis is vital for understanding the material properties and potential applications (Meerssche & Leroy, 2010).

Organic Synthesis

- It is integral to the enantioselective cross-coupling of certain esters with vinyl bromides. This reaction showcases its ability to serve as a terminal organic reductant in mild conditions, highlighting its versatility in organic synthesis (Suzuki, Hofstra, Poremba, & Reisman, 2017).

Domino Cycloaddition Reactions

- This compound is used in cycloaddition reactions to produce compounds like dispirocyclopentyl-3,3′-bisoxindoles. These reactions are notable for their high diastereoselectivity and yield, which is crucial in the field of medicinal chemistry (Lu & Yan, 2015).

Polymerization Processes

- The compound plays a role in group transfer polymerization processes. It is used in initiating systems for polymerizing certain acrylamides, demonstrating its potential in creating polymers with controlled molecular weights and properties (Fuchise et al., 2010).

Photophysical Studies

- In the study of photophysical properties, this compound derivatives have been explored for their fluorescence characteristics in different solvent conditions. This research aids in understanding how molecular structure influences photophysical behavior, which is essential in developing new materials for electronic and photonic applications (Shim et al., 2008).

Safety and Hazards

Eigenschaften

IUPAC Name |

4-(2-bromoethyl)-N,N-dimethylaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrN/c1-12(2)10-5-3-9(4-6-10)7-8-11/h3-6H,7-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PADFZBCISPJFMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CCBr |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1-Thiophen-3-ylcyclopropyl)methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide](/img/structure/B2461543.png)

![3-[2-[4-[3-(3,5-Dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]piperidin-1-yl]-2-oxoethyl]-5,6-dimethylpyrimidin-4-one](/img/structure/B2461547.png)

![3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]propanoic acid](/img/structure/B2461548.png)

![ethyl 3-(1,3-benzothiazol-2-yl)-7-[(2-methylpropanoyl)oxy]-4-oxo-4H-chromene-2-carboxylate](/img/structure/B2461553.png)

![N-([2,3'-bipyridin]-3-ylmethyl)-3-bromobenzamide](/img/structure/B2461555.png)

![Tert-butyl 5-thia-2,9-diazaspiro[3.5]nonane-2-carboxylate;hydrochloride](/img/structure/B2461563.png)

![2-(2,4-Dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)acetamide](/img/structure/B2461565.png)